molecular formula C10H6BrF5O2 B8470786 Perfluorophenyl 4-bromobutanoate

Perfluorophenyl 4-bromobutanoate

Cat. No.: B8470786
M. Wt: 333.05 g/mol
InChI Key: WBMIQBCBWZHXQZ-UHFFFAOYSA-N
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Description

Perfluorophenyl 4-bromobutanoate is a chemical reagent designed for research and biochemical synthesis applications. It features both a pentafluorophenyl (PFP) ester group and a bromoalkyl chain, making it a valuable bifunctional compound. The pentafluorophenyl ester is a well-known active ester frequently used in peptide coupling and other synthesis reactions . This functional group enhances acylation efficiency, facilitating the formation of amide bonds under mild conditions. Compounds containing perfluorophenyl groups are also of significant interest in the development of advanced materials, including perfluorocarbon (PFC) nanoparticles used in therapeutic and diagnostic (theranostic) applications . PFCs are recognized for their high stability and biocompatibility, serving as oxygen carriers and contrast agents in medical imaging and cancer therapy research . The bromobutyl moiety serves as a flexible alkyl spacer and a handle for further functionalization, for instance, through nucleophilic substitution reactions . Researchers may employ this compound as a building block in the synthesis of more complex molecules, such as polymer precursors or targeted bio-conjugates. As with all compounds of this nature, proper handling protocols are essential. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H6BrF5O2

Molecular Weight

333.05 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromobutanoate

InChI

InChI=1S/C10H6BrF5O2/c11-3-1-2-4(17)18-10-8(15)6(13)5(12)7(14)9(10)16/h1-3H2

InChI Key

WBMIQBCBWZHXQZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Perfluorophenyl 4-(Pyren-1-yl)Butanoate (FPy)

  • Structure: FPy replaces the bromine atom in 4-bromobutanoate with a pyrenyl group, creating a fluorinated aromatic-ester hybrid .
  • DFT calculations indicate stable conformations at θ₁ and θ₂ ≈ ±90°, facilitating applications in optoelectronics and mechanoluminescence .
  • Applications : Used in designing chiral crystals and stimuli-responsive materials, unlike the brominated variant, which is more reactive in substitution reactions.

tert-Butyl 4-Bromobutanoate

  • Structure : Features a tert-butyl ester group instead of perfluorophenyl (C₆F₅) .
  • Key Properties :
    • Molecular Weight : 223.11 g/mol vs. ~331.08 g/mol (estimated for perfluorophenyl analog) .
    • Reactivity : The tert-butyl group is electron-donating, reducing electrophilicity compared to the electron-withdrawing C₆F₅ group.
    • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), similar to brominated esters .
  • Applications : Primarily used as a stable intermediate in peptide synthesis and polymerization, whereas the perfluorophenyl variant may enhance membrane gas separation due to fluorophilic interactions .

BTBT Derivatives with Perfluorophenyl Substituents

  • Structure: Benzothienobenzothiophene (BTBT) cores functionalized with C₆F₅ groups .
  • Key Properties: Lowered LUMO energy (-3.2 eV vs. -2.8 eV for non-fluorinated BTBT), enabling n-type semiconductor behavior. Extended π-conjugation improves charge transport in organic field-effect transistors (OFETs) .
  • Contrast: Unlike 4-bromobutanoate esters, BTBT derivatives prioritize electronic modulation over ester-based reactivity.

Electronic and Steric Effects of Substituents

Electron-Withdrawing vs. Electron-Donating Groups

Substituent Electronic Effect Impact on Reactivity
Perfluorophenyl (C₆F₅) Strongly withdrawing Enhances electrophilicity; stabilizes transition states in SN2 reactions .
tert-Butyl Mildly donating Reduces electrophilicity; increases steric hindrance .
Pyrenyl π-Conjugated Facilitates optoelectronic applications via extended conjugation .

Steric Considerations

  • The bulky C₆F₅ group in perfluorophenyl 4-bromobutanoate may hinder nucleophilic attacks compared to smaller substituents (e.g., methyl).
  • In contrast, tert-butyl groups introduce significant steric bulk, slowing reaction kinetics in crowded environments .

Gas Separation Membranes

  • Polynorbornenes with C₆F₅ side groups exhibit exceptional CO₂/N₂ selectivity (e.g., 25:1) due to fluorophilic interactions and rigid backbones .
  • Brominated esters like this compound could serve as cross-linkers to enhance membrane durability.

Organic Electronics

  • Perfluorophenyl-modified BTBT derivatives achieve electron mobilities of ~0.5 cm²/V·s, outperforming non-fluorinated analogs .
  • Brominated esters may act as dopants or interfacial layers in OFETs to modify charge injection.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Hazard Statements
This compound* ~331.08 (est.) N/A Likely H302, H315, H319
tert-Butyl 4-bromobutanoate 223.11 Not reported H302, H315, H319, H335
FPy ~464.35 (est.) N/A Not classified

*Estimated based on structural analogs.

Table 2: Electronic Properties of Substituents

Substituent Hammett σₚ Value LUMO Energy (eV)
C₆F₅ +0.61 -1.8 (est.)
tert-Butyl -0.20 N/A
Pyrenyl N/A -3.0 (est.)

Q & A

Q. What are the optimal synthetic routes for preparing perfluorophenyl 4-bromobutanoate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-bromobutanoic acid derivatives with perfluorophenol under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as hydrolysis of the bromo group. Characterization via 1H NMR^{1}\text{H NMR}, 19F NMR^{19}\text{F NMR}, and mass spectrometry is critical to confirm purity and structure .

Q. How should researchers handle and store this compound safely?

Follow GHS guidelines: use PPE (gloves, goggles, lab coats), store in a cool (<6°C), dry environment away from light and moisture, and avoid contact with oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal through certified waste handlers. Consult SDS sheets for specific hazards (e.g., skin/eye irritation) and regulatory databases like ECHA or CAMEO Chemicals for compliance .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} to confirm perfluorophenyl group integrity; 1H NMR^{1}\text{H NMR} for bromobutanoate chain analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature).
  • Chromatography : HPLC or GC-MS to assess purity and detect trace impurities .

Advanced Research Questions

Q. How does the perfluorophenyl group influence the reactivity of 4-bromobutanoate in cross-coupling reactions?

The electron-withdrawing nature of the perfluorophenyl group lowers the LUMO energy of the molecule, enhancing electrophilicity at the bromine site. This facilitates nucleophilic substitution (e.g., Suzuki-Miyaura couplings) but may also increase susceptibility to hydrolysis. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying aryl groups) quantify reactivity differences .

Q. What strategies resolve contradictions in reported pharmacokinetic data for perfluorinated compounds?

Use the PICOT framework to standardize variables:

  • Population : Compare species-specific metabolism (e.g., rats vs. humans).
  • Intervention : Control dosing regimens and administration routes.
  • Outcome : Harmonize analytical methods (e.g., LC-MS/MS for plasma concentration).
  • Time : Track elimination half-lives across studies. Meta-analyses should account for confounding factors like bioaccumulation potential and interspecies metabolic differences .

Q. How can this compound be applied in organic electronics?

The compound’s electron-deficient perfluorophenyl group can modulate charge transport in semiconductors. For example, incorporating it into π-conjugated systems (e.g., BTBT derivatives) may shift frontier orbital energies, enabling n-type semiconductor behavior. Device testing (e.g., OFETs) should evaluate mobility (μ\mu) and on/off ratios under controlled environmental conditions .

Q. What methodologies are recommended for studying the environmental persistence of this compound?

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions, and monitor degradation products via HRMS.
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity.
  • Regulatory Alignment : Align with EPA or OECD guidelines for data acceptance .

Q. How can isotopic labeling advance mechanistic studies of this compound?

Introduce 13C^{13}\text{C} or 18O^{18}\text{O} isotopes at specific positions (e.g., ester carbonyl) to trace metabolic pathways or reaction intermediates. For example, 19F^{19}\text{F}-labeling can track fluorinated byproducts in environmental matrices. Couple with imaging techniques (e.g., PET) for in vivo distribution studies .

Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize variability in synthetic yields?

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via factorial designs.
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.
  • Replication : Perform triplicate runs and report mean ± SD for critical steps .

Q. What ethical guidelines apply to studies involving this compound?

  • Safety : Adhere to institutional protocols for hazardous chemical use (e.g., fume hoods, waste disposal).
  • Transparency : Disclose all synthetic byproducts and environmental risks in publications.
  • Compliance : Follow REACH and TSCA regulations for data reporting .

Q. How can large datasets from structural characterization be managed effectively?

  • Data Curation : Store raw NMR/MS files in repositories like Zenodo or Figshare.
  • Appendix vs. Main Text : Include processed data (e.g., spectra with annotated peaks) in the main text; relegate raw datasets to supplementary materials.
  • Metadata Standards : Use ISA-Tab format for experimental context .

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